
Amidomycin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amidomycin is an antibiotic compound produced by a species of Streptomyces. It is primarily active against yeast and has a molecular formula of C40H68N4O12 . This compound is known for its unique structure, composed of four moles each of D-(-)-valine and D-(-)-α-hydroxyisovaleric acid, linked alternately by ester and amide bonds to form a 24-membered ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Amidomycin can be synthesized through solution phase peptide synthesis. This method involves using dicyclohexylcarbodiimide as the coupling agent and triethylamine as the base . The synthesis of N-methylated analogs of this compound has also been explored, demonstrating its potential as a potent antimicrobial cycloheptapeptide .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species. The production process includes the isolation and purification of the compound from the fermentation broth .
Chemical Reactions Analysis
Types of Reactions: Amidomycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antimicrobial properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dicyclohexylcarbodiimide, triethylamine, and various solvents such as ethanol and petroleum ether .
Major Products: The major products formed from these reactions are analogs of this compound with enhanced antimicrobial activity. For example, the N-methylated analog of this compound has shown potent antimicrobial properties .
Scientific Research Applications
Amidomycin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an antibiotic active against yeast . Additionally, this compound and its analogs are being studied for their potential use in treating various microbial infections .
In chemistry, this compound serves as a model compound for studying peptide synthesis and the development of new antimicrobial agents. In biology and medicine, it is used to explore the mechanisms of antimicrobial action and to develop new treatments for infections .
Mechanism of Action
Amidomycin is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include valinomycin, which is also produced by Streptomyces species and has a similar cyclic peptide structure . this compound’s unique combination of D-(-)-valine and D-(-)-α-hydroxyisovaleric acid sets it apart from other antibiotics .
Comparison with Similar Compounds
- Valinomycin
- Elaiomycin
- Griseoviridin
- Viridogrisein
Amidomycin’s distinct structure and potent antimicrobial properties make it a valuable compound for scientific research and potential therapeutic applications.
Properties
CAS No. |
552-33-0 |
|---|---|
Molecular Formula |
C40H68N4O12 |
Molecular Weight |
797.0 g/mol |
IUPAC Name |
(3R,6R,9R,12R,15R,18R,21R,24R)-3,6,9,12,15,18,21,24-octa(propan-2-yl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone |
InChI |
InChI=1S/C40H68N4O12/c1-17(2)25-37(49)53-30(22(11)12)34(46)42-27(19(5)6)39(51)55-32(24(15)16)36(48)44-28(20(7)8)40(52)56-31(23(13)14)35(47)43-26(18(3)4)38(50)54-29(21(9)10)33(45)41-25/h17-32H,1-16H3,(H,41,45)(H,42,46)(H,43,47)(H,44,48)/t25-,26-,27-,28-,29-,30-,31-,32-/m1/s1 |
InChI Key |
YTTVQEARYYFCMD-WWQJVRHASA-N |
Isomeric SMILES |
CC(C)[C@@H]1C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@@H](C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)C1C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)N1)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


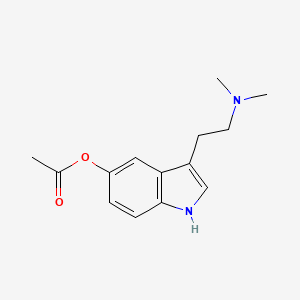
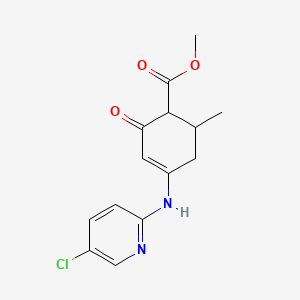

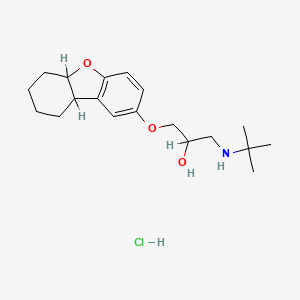
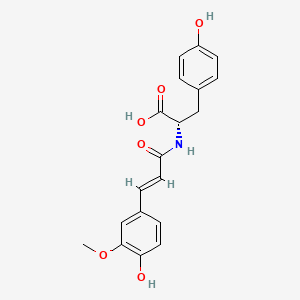
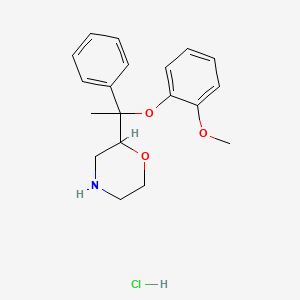
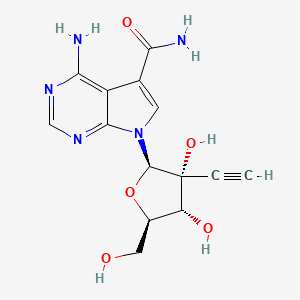
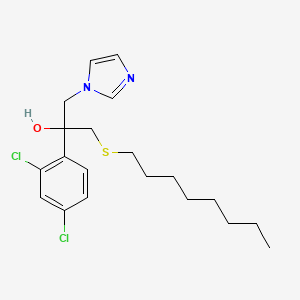
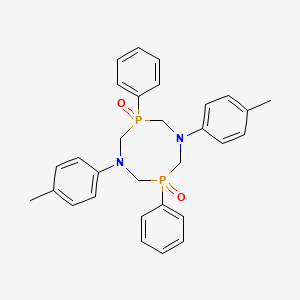
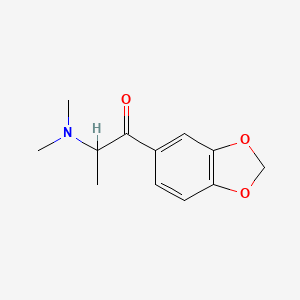
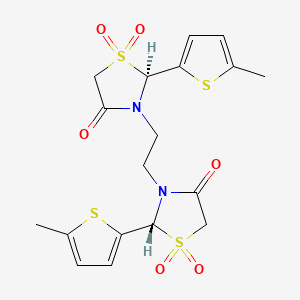
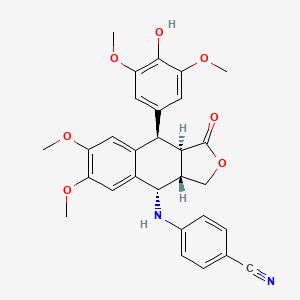
![2-[6-amino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(4-amino-2-hydroxybutyl)amino]-2-hydroxycyclohexyl]oxy-6-(aminomethyl)oxane-3,4,5-triol;sulfuric acid](/img/structure/B12757982.png)

